molecular formula C10H21ClO2 B14472772 1-[2-(2-Chloroethoxy)ethoxy]hexane CAS No. 72510-64-6

1-[2-(2-Chloroethoxy)ethoxy]hexane

Cat. No.: B14472772
CAS No.: 72510-64-6
M. Wt: 208.72 g/mol
InChI Key: TWBBNRRRQNNSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Chloroethoxy)ethoxy]hexane is an organic compound with the molecular formula C10H20Cl2O2 It is a chlorinated ether, characterized by the presence of two chloroethoxy groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(2-Chloroethoxy)ethoxy]hexane can be synthesized through a multi-step process involving the reaction of hexane with 2-(2-chloroethoxy)ethanol. The synthesis typically involves the following steps:

    Formation of 2-(2-chloroethoxy)ethanol: This intermediate is prepared by reacting ethylene oxide with 2-chloroethanol in the presence of a base such as sodium hydroxide.

    Etherification: The 2-(2-chloroethoxy)ethanol is then reacted with hexane under basic conditions to form this compound. This step often requires the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the etherification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloroethoxy)ethoxy]hexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups in the compound can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding ethers, amines, or thioethers.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in non-polar solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers, amines, or thioethers.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

1-[2-(2-Chloroethoxy)ethoxy]hexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential use in the modification of biomolecules and as a reagent in biochemical assays.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloroethoxy)ethoxy]hexane depends on the specific application and reaction it is involved in. Generally, the compound acts as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

1-[2-(2-Chloroethoxy)ethoxy]hexane can be compared with other similar compounds such as:

    1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with two chloroethoxy groups attached to an ethane backbone. It is used as a pharmaceutical intermediate and in the synthesis of ionic liquids.

    2-(2-Chloroethoxy)ethanol: A precursor in the synthesis of this compound. It is used in the production of surfactants and as a solvent.

    1-Chloro-2-[2-(2-chloroethoxy)ethoxy]ethane: Another related compound with a similar structure, used in organic synthesis and as a reagent in chemical reactions.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

72510-64-6

Molecular Formula

C10H21ClO2

Molecular Weight

208.72 g/mol

IUPAC Name

1-[2-(2-chloroethoxy)ethoxy]hexane

InChI

InChI=1S/C10H21ClO2/c1-2-3-4-5-7-12-9-10-13-8-6-11/h2-10H2,1H3

InChI Key

TWBBNRRRQNNSJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCOCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.